molecular formula C20H38O2S B1593817 2-Mercaptoethyl oleate CAS No. 59118-78-4

2-Mercaptoethyl oleate

Cat. No.: B1593817
CAS No.: 59118-78-4
M. Wt: 342.6 g/mol
InChI Key: WEMJWKKJHSZRQT-UHFFFAOYSA-N
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Description

2-Mercaptoethyl oleate is a chemical compound that consists of an oleate moiety and a thiol group (-SH). It is used in various industrial applications, including the manufacturing of medicines, lubricants, and functional coatings. Due to its amphiphilic character and capacity to form stable complexes with metal ions, it finds applications in a wide range of fields, including medication delivery systems and corrosion inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptoethyl oleate can be synthesized through the esterification of oleic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity oleic acid and 2-mercaptoethanol. The reaction is conducted in large reactors equipped with efficient mixing and temperature control systems. The product is then purified through distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoethyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mercaptoethyl oleate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in chemical synthesis and as a reagent in various organic reactions.

    Biology: Employed in the study of protein structures and functions due to its ability to form stable complexes with metal ions.

    Medicine: Utilized in the formulation of topical medications and as a penetration enhancer in drug delivery systems.

    Industry: Applied in the production of lubricants, emulsifiers, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-mercaptoethyl oleate involves its ability to interact with metal ions and form stable complexes. This interaction can affect various biological pathways, including enzyme activity and protein folding. The thiol group can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercaptoethyl oleate is unique due to its combination of an oleate moiety and a thiol group, which imparts both amphiphilic character and the ability to form stable metal complexes. This dual functionality makes it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-sulfanylethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h9-10,23H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMJWKKJHSZRQT-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4028048
Record name 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4028048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

59118-78-4
Record name 2-Mercaptoethyl (9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59118-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercaptoethyl oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059118784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4028048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mercaptoethyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERCAPTOETHYL OLEATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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